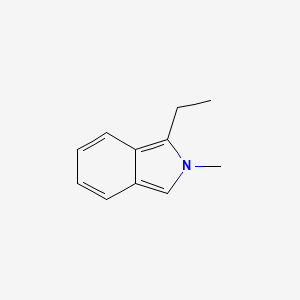

1-ethyl-2-methyl-2H-Isoindole

Description

Structure

3D Structure

Properties

CAS No. |

58083-60-6 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-ethyl-2-methylisoindole |

InChI |

InChI=1S/C11H13N/c1-3-11-10-7-5-4-6-9(10)8-12(11)2/h4-8H,3H2,1-2H3 |

InChI Key |

LDVKRUJGCWHRPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=CN1C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 Methyl 2h Isoindole

Strategies for Constructing the 2H-Isoindole Core

The construction of the 2H-isoindole core is a central theme in heterocyclic chemistry, with a variety of synthetic strategies developed to access this valuable structural motif. ua.esresearchgate.net These strategies are primarily dictated by the availability of starting materials and the desired substitution pattern on the final isoindole product. The main approaches to synthesize the 2H-isoindole core include ring-closure reactions, ring transformations, and aromatization processes. ua.es Ring-closure reactions, which involve the formation of the heterocyclic ring from an acyclic precursor, are the most common. Ring transformations utilize an existing ring system and rearrange it into the isoindole core. Aromatization of a pre-existing isoindoline (B1297411) (a reduced form of isoindole) is another key strategy. ua.es

Ring-Closure Approaches from Ortho-Substituted Benzene (B151609) Precursors

A prevalent strategy for the synthesis of the 2H-isoindole core involves the cyclization of ortho-substituted benzene precursors. ua.eswikipedia.org This approach leverages the proximity of two reactive functional groups on a benzene ring to facilitate the formation of the fused pyrrole (B145914) ring. The choice of ortho-substituents is critical and dictates the specific cyclization conditions and the nature of the resulting isoindole.

Transition metal-catalyzed reactions, particularly those employing palladium and rhodium, have emerged as powerful tools for the construction of the 2H-isoindole core. ua.esresearchgate.netresearchgate.netnih.gov These methods often proceed through C-H activation and annulation, offering a highly efficient and atom-economical route to polycyclic heteroaromatic compounds. nih.govresearchgate.netbohrium.comrudn.ru For instance, palladium-catalyzed cyclization reactions can be used to synthesize 2H-isoindole-1-carboxamide and 2H-isoindole-1-carbonitrile derivatives. researchgate.net Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters also provides isoindoles in very good yields. organic-chemistry.org

| Catalyst | Precursor Type | Reaction Type | Reference |

| Palladium | o-Bromobenzaldehydes and isocyanides | Cyclization | researchgate.net |

| Rhodium | Benzyl azides and α-aryldiazoesters | Intramolecular Condensation | organic-chemistry.org |

| Gold | o-Alkynyl benzylamine derivatives | Intramolecular Cyclization | ua.es |

Intramolecular cyclization represents a direct and widely employed method for the synthesis of the 2H-isoindole core. ua.eswikipedia.org This strategy involves the cyclization of a linear precursor that already contains all the necessary atoms for the isoindole ring. A variety of precursors and cyclization conditions have been developed. For example, the intramolecular 1,3-dipolar cycloaddition of azides onto alkenes in α-azido carbonyl compounds bearing a 2-alkenylaryl moiety is a promising route. organic-chemistry.org

| Precursor Type | Reaction Condition | Key Transformation | Reference |

| α-Azido carbonyls with a 2-alkenylaryl moiety | Heating in toluene or DMF | 1,3-dipolar cycloaddition | organic-chemistry.org |

| o-Alkynyl benzylamine derivatives | Gold or copper catalysis | Hydroamination/Cyclization | ua.es |

| N-propargylated tetrahydrocarbolines | Zn(OTf)2 mediation | Hydroarylation | researchgate.net |

Electrophilic amination provides an alternative approach to forming the crucial C-N bond in the isoindole ring. wikipedia.org In this method, a nucleophilic carbon on the benzene precursor attacks an electrophilic nitrogen source. nih.gov A variety of electrophilic aminating agents are available, and these can be used in the α-amination of carbonyl compounds, which can be precursors to the isoindole ring system. nih.govrsc.org

Ring Transformation Methodologies

Ring transformation methodologies offer a unique approach to the synthesis of 2H-isoindoles by rearranging a pre-existing heterocyclic scaffold. ua.es A notable example is the retro-Diels-Alder reaction. In this process, a stable precursor, often an azabicyclic compound, is heated to induce a retro-[4+2] cycloaddition, releasing the desired 2H-isoindole. ua.es This method has been successfully used to generate moderately stable isoindoles. ua.es

Aromatization of Isoindoline Precursors

The aromatization of isoindoline precursors is a straightforward and effective method for the synthesis of 2H-isoindoles. ua.esresearchgate.netresearchgate.net Isoindolines, the reduced and more stable counterparts of isoindoles, can be synthesized through various methods and then dehydrogenated to form the aromatic isoindole ring. nih.gov Palladium-catalyzed dehydrogenation is a common method for this transformation. ua.es This can be followed by in situ C-H arylation to produce 1-arylisoindoles. organic-chemistry.org

| Precursor | Reagent/Condition | Product | Reference |

| Isoindoline | Palladium catalyst | 2H-Isoindole | ua.es |

| N-substituted isoindoline | Flash vacuum pyrolysis | N-substituted 2H-isoindole | wikipedia.org |

| Isoindoline-N-oxides | Dehydration | N-substituted 2H-isoindole | wikipedia.org |

Multi-Component Reactions for Isoindole Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules like 1-ethyl-2-methyl-2H-isoindole in a single step from three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the literature, existing MCRs for substituted isoindoles can be conceptually adapted.

A plausible MCR strategy for the synthesis of a precursor to this compound could involve the condensation of an o-phthalaldehyde (B127526), methylamine, and a component that can introduce the ethyl group at the 1-position. For instance, a modified Ugi or a related isocyanide-based MCR could be envisioned.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Intermediate |

| o-Phthalaldehyde | Methylamine | Ethyl isocyanide | A 1-ethyl-2-methyl-1,3-dihydro-2H-isoindole derivative |

| o-Dialkynylbenzene | Methylamine | Ethyl Grignard reagent | A precursor amenable to cyclization to the isoindole core |

These MCRs would likely yield a dihydroisoindole or a related intermediate that could be subsequently aromatized to the desired 2H-isoindole. The regioselectivity of such reactions would be crucial to ensure the ethyl group is introduced at the C1 position. The reaction conditions, including the choice of catalyst and solvent, would need to be carefully optimized to favor the formation of the desired 1,2-disubstituted product.

Stereoselective and Regioselective Synthesis of 2H-Isoindoles

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound. Since the target molecule does not possess a chiral center, the focus of stereoselectivity is not on enantiomeric or diastereomeric purity but rather on the geometric isomerism if applicable in synthetic intermediates. The primary challenge lies in the regioselective introduction of the ethyl and methyl groups at the C1 and N2 positions, respectively.

A potential regioselective route could involve a stepwise approach. First, the synthesis of a 2-methyl-2H-isoindole core could be achieved through various known methods, such as the dehydration of N-methylisoindoline-N-oxides. Subsequently, the regioselective introduction of the ethyl group at the C1 position would be the key step. This could potentially be accomplished through a directed metalation-alkylation sequence. For example, treatment of 2-methyl-2H-isoindole with a strong base like n-butyllithium could lead to deprotonation at the C1 position, followed by quenching with an ethylating agent such as ethyl iodide.

Table of Potential Regioselective Synthetic Steps:

| Step | Reaction | Reagents | Key Consideration |

|---|---|---|---|

| 1 | Formation of N-methylisoindoline | o-Xylylene dibromide, Methylamine | Control of N-alkylation |

| 2 | Oxidation to N-oxide | m-CPBA or H₂O₂ | Efficient oxidation |

| 3 | Dehydration to 2-methyl-2H-isoindole | Acetic anhydride or other dehydrating agent | Avoidance of side reactions |

| 4 | Regioselective C1-lithiation | n-Butyllithium or LDA | Directed metalation |

The success of this approach would heavily depend on the stability of the 2-methyl-2H-isoindole intermediate and the regioselectivity of the lithiation step.

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly important in modern organic synthesis. For the preparation of this compound, several strategies can be employed to enhance the sustainability of the process.

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer green alternatives to traditional synthetic transformations as they often proceed under mild conditions and can reduce the need for stoichiometric reagents.

Visible-light photocatalysis could be a viable option for the C-H functionalization of a pre-formed 2-methyl-2H-isoindole. nih.gov A photoredox-catalyzed reaction using a suitable photocatalyst and an ethyl radical precursor could potentially lead to the direct ethylation of the C1 position. This approach would avoid the use of harsh organometallic reagents.

Electrochemical synthesis represents another promising green avenue. An electrochemical approach could be designed for the cyclization step to form the isoindole ring or for the final alkylation step. For instance, the electrochemical reduction of a suitable precursor could trigger the cyclization to form the isoindole core. Alternatively, the electrochemical generation of an ethyl radical could be used for the C1-ethylation of 2-methyl-2H-isoindole.

Comparison of Green Synthetic Methods:

| Method | Advantages | Potential Challenges |

|---|---|---|

| Photochemical Synthesis | Mild reaction conditions, High selectivity, Use of light as a reagent | Requires specific photochemical equipment, Potential for side reactions |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants, High atom economy | Requires specialized electrochemical setup, Electrolyte and electrode selection is crucial |

Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst design can play a crucial role in improving reaction efficiency and regioselectivity.

Transition metal catalysts, such as those based on palladium, rhodium, or copper, are often employed in C-H activation and cross-coupling reactions. A palladium-catalyzed directed C-H ethylation of a 2-methyl-2H-isoindole precursor could be a highly regioselective method. nih.gov The development of ligands that can control the regioselectivity of such transformations is an active area of research.

Recent advancements in iron-catalyzed C-H alkylation of indoles, a related heterocycle, suggest that earth-abundant and less toxic metals could also be employed for the synthesis of substituted isoindoles, aligning with the principles of green chemistry. rsc.org

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Methyl 2h Isoindole

Aromaticity Perturbations and Electron Density Distribution

The 2H-isoindole system is considered an aromatic 10π-electron heterocycle. nih.gov Its aromaticity index (IA) has been calculated to be similar to that of indole (B1671886) and greater than that of benzene (B151609), suggesting significant resonance energy. thieme-connect.de However, the o-quinoid structure contributes to its relative instability compared to the 1H-indole isomer. ua.esresearchgate.net The stability of the 2H-isoindole tautomer versus the 1H-isoindole tautomer is a fine balance influenced by substituents. thieme-connect.de While the parent isoindole exists primarily as the 2H-isomer, alkyl groups can shift this equilibrium. thieme-connect.de

In 1-ethyl-2-methyl-2H-isoindole, the electron density distribution is significantly influenced by the substituents. Both the N-methyl and the C1-ethyl groups are electron-donating. This donation increases the electron density of the heterocyclic ring, making the carbon atoms more nucleophilic compared to the unsubstituted parent compound. matanginicollege.ac.inksu.edu.sa Resonance donation from the nitrogen atom's lone pair particularly increases the electron density at the α-positions (C1 and C3). nih.gov Consequently, like other isoindoles, the carbons are partially negative while the nitrogen is partially positive, predisposing the ring to react with electrophiles. matanginicollege.ac.inksu.edu.sa The C3 position, in particular, is expected to be highly electron-rich and a primary site for electrophilic attack, as the C1 position is already substituted.

Cycloaddition Chemistry of 2H-Isoindoles

Due to their o-quinoid nature, 2H-isoindoles are highly reactive dienes and readily participate in cycloaddition reactions. ua.esnih.gov This reactivity is a hallmark of the isoindole system and serves as a powerful tool for the synthesis of complex polycyclic structures. academie-sciences.fr

The most characteristic reaction of 2H-isoindoles is the [4+2] Diels-Alder cycloaddition. ua.esresearchgate.net The isoindole acts as an electron-rich diene, reacting across the C1 and C3 positions with a variety of dienophiles to form azanorbornene-type adducts. ua.es This high reactivity is driven by the formation of a more stable benzene ring in the product, which overcomes the loss of aromaticity of the isoindole's pyrrole (B145914) ring. stackexchange.com

Many simple 2H-isoindoles are kinetically unstable and prone to oxidation or polymerization. ua.esescholarship.org Consequently, they are often generated and immediately "trapped" in situ by a reactive dienophile present in the reaction mixture. ua.esthieme-connect.de Common methods for generating the transient isoindole include:

Aromatization of Isoindolines : Dehydrogenation of a precursor isoindoline (B1297411) is a common strategy. ua.esorganic-chemistry.org

Retro-Diels-Alder Reactions : Thermally induced retro-Diels-Alder reactions of stable precursors, such as benzo-fused [2.2.1] derivatives, can release the isoindole, which is then trapped by a dienophile. thieme-connect.dersc.org

Ring-Closure Reactions : Various cyclization strategies, such as the condensation of o-phthalaldehyde (B127526) with primary amines in the presence of a nucleophile, can generate isoindoles that are trapped in situ. thieme-connect.de

For this compound, while likely more stable than the parent compound due to substitution, these strategies could be employed for its synthesis and immediate reaction.

The Diels-Alder reaction of an unsymmetrical diene like this compound with an unsymmetrical dienophile raises questions of regiochemistry and stereochemistry. masterorganicchemistry.com

Stereoselectivity : The reaction generally proceeds with high stereoselectivity, favoring the formation of the endo cycloadduct. libretexts.org This preference is explained by secondary orbital overlap, a favorable bonding interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene (at C4/C7 and C5/C6 positions) in the transition state. libretexts.org

Regioselectivity : The regiochemical outcome is governed by frontier molecular orbital (FMO) theory. masterorganicchemistry.comlibretexts.org The reaction occurs by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In this compound, the C1 and C3 positions are the termini of the diene system. The electron-donating ethyl and methyl groups increase the energy of the Highest Occupied Molecular Orbital (HOMO). For an electron-poor dienophile, the interaction between the isoindole's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is dominant. The regioselectivity will depend on the specific dienophile used, but generally, the reaction will favor the isomer that results from the pairing of the atoms with the largest orbital coefficients in the respective frontier orbitals. libretexts.orgbeilstein-journals.org For a 1-substituted diene, the "ortho" (1,2) product is often favored. masterorganicchemistry.com

Table 1: Representative Diels-Alder Reactions of 2H-Isoindoles

| Dienophile | Typical Product Type | Expected Outcome for this compound |

| N-Methylmaleimide | Endo-cycloadduct | Highly favored reaction, yielding a single major endo adduct. mdpi.com |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Aromatized cycloadduct | Initial adduct may undergo further reactions or aromatize. ua.es |

| Benzoquinone | Endo-cycloadduct | Reaction proceeds to form the corresponding polycyclic adduct. mdpi.com |

| Acrylonitrile | Regioisomeric adducts | A mixture of "ortho" and "meta" regioisomers is possible, with the "ortho" product generally favored. masterorganicchemistry.com |

The isoindole framework can also participate in 1,3-dipolar cycloadditions. Isoindole N-oxides, which are cyclic nitrones, are particularly relevant. chim.it The N-oxide of this compound would be viewed as a cyclic nitrone rather than an aromatic N-oxide. chim.it These species can react with dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form isoxazolidine-fused ring systems. researchgate.netmdpi.com

The synthesis of isoindole N-oxides can be achieved through various methods, including the oxidation of the corresponding isoindole or rhodium-catalyzed annulation reactions. chim.it Other 1,3-dipoles, such as nitrile oxides and azides, also react with isoindole derivatives, typically at a substituent double or triple bond, to yield isoxazoles and triazoles, respectively. mdpi.com This highlights the versatility of the isoindole scaffold in constructing diverse heterocyclic systems. connectedpapers.com

Diels-Alder Reactions with Dienophiles

Electrophilic and Nucleophilic Reactions at the Isoindole Core

Beyond cycloadditions, the isoindole ring undergoes substitution reactions, with its reactivity dictated by its electron-rich nature.

Electrophilic Reactions : As electron-rich heterocycles, 2H-isoindoles readily undergo electrophilic aromatic substitution. ksu.edu.sanih.gov The reaction is analogous to that of pyrrole but is generally more reactive. quizgecko.com The preferred site of attack is the C1 or C3 position of the pyrrole ring. thieme-connect.dequizgecko.com For this compound, the C1 position is blocked by the ethyl group. Therefore, electrophilic attack is strongly directed to the C3 position. The activating, electron-donating nature of the N-methyl and C1-ethyl groups further enhances the nucleophilicity of the ring, making it highly susceptible to reactions like halogenation, nitration, and acylation under mild conditions. ksu.edu.saquizgecko.com

Nucleophilic Reactions : Nucleophilic substitution on an unsubstituted 2H-isoindole ring is generally disfavored due to the ring's high electron density. matanginicollege.ac.inksu.edu.sa However, reactivity can be reversed through a strategy known as "umpolung". nih.gov Protonation of the isoindole, which occurs at a ring carbon (C1 or C3), generates an electrophilic isoindolinium salt. nih.gov In the case of this compound, protonation at C3 would render the C1 position susceptible to attack by nucleophiles. ua.esnih.gov This approach allows for reactions like Pictet-Spengler-type cyclizations. ua.esnih.gov Alternatively, nucleophilic aromatic substitution can occur if a good leaving group, such as a halogen, is present on the ring. researchgate.net

C-H Functionalization and Activation

The functionalization of C-H bonds in isoindole systems represents a powerful strategy for the synthesis of complex derivatives. For 2H-isoindoles, C-H activation is often achieved using transition metal catalysts, such as rhodium or palladium complexes. chemrxiv.orgchim.it These reactions can be directed to specific positions on the isoindole scaffold.

Research on related isoindole structures indicates that C-H functionalization can occur at various positions. For instance, Rh(III)-catalyzed reactions have been shown to facilitate C-H activation for the synthesis of diverse 2H-isoindoles. chemrxiv.orgnih.govchemrxiv.org In many cases, a directing group is employed to achieve regioselectivity. For this compound, the primary sites for potential C-H functionalization would be the ethyl group at C1, the methyl group at N2, and the aromatic protons on the benzene ring.

While specific studies on the C-H functionalization of this compound are not extensively documented, analogous reactions on similar heterocyclic systems provide insight. For example, palladium-catalyzed intramolecular C-H functionalization has been used to create cyclic nitrones from precursors bearing a 2-bromoarylmethyl group. chim.it This suggests that the C-H bonds on the ethyl and methyl groups of this compound could be potential sites for activation under appropriate catalytic conditions.

The following table summarizes representative C-H functionalization reactions on the broader isoindole framework, illustrating the types of transformations that could potentially be applied to this compound.

| Catalyst System | Substrate Type | Position of Functionalization | Product Type | Reference |

| [RhCp*Cl2]2 / AgSbF6 | N-Chloroimines and α-diazo-α-phosphonoacetates | Aryl C-H | 2H-Isoindoles | chemrxiv.orgnih.govchemrxiv.org |

| Pd(PPh3)4 | Aldonitrones with 2-bromoarylmethyl group | Intramolecular C-H | Cyclic nitrones | chim.it |

| Rh(III) | Isoindole N-oxides | Aryl C-H | Annulated isoindolines | chim.it |

This table presents data for related isoindole systems to illustrate the principles of C-H functionalization, as specific data for this compound is not available.

Substituent Effects on Reactivity

The ethyl group at the C1 position and the methyl group at the N2 position of this compound significantly influence its reactivity. The N-methyl group ensures that the molecule exists solely as the 2H-tautomer, which is generally more stable than the corresponding 1H-isoindole. thieme-connect.de This N-substitution also prevents self-condensation reactions that can lead to the decomposition of unsubstituted isoindoles. thieme-connect.de

The ethyl group at C1 is an electron-donating group, which would be expected to increase the electron density of the pyrrole-like ring, potentially enhancing its reactivity towards electrophiles. However, it also introduces steric hindrance around the C1 position, which could modulate the regioselectivity of incoming reagents. In general, electrophilic substitution on 2H-isoindoles tends to occur at the C1 position. thieme-connect.de The presence of the ethyl group at this position means that electrophilic attack would likely be directed to the C3 position or the benzene ring.

The stability and reactivity of isoindoles are sensitive to the nature of their substituents. For example, electron-withdrawing groups on the benzene ring can affect the propensity of the heterocyclic ring to undergo reduction. thieme-connect.de Conversely, the electron-donating nature of the alkyl groups in this compound would likely favor reactions that benefit from increased nucleophilicity of the heterocyclic system.

Oxidation and Reduction Pathways

The isoindole ring system is susceptible to both oxidation and reduction, with the outcome often depending on the reaction conditions and the nature of the substituents.

Oxidation: 2H-isoindoles can be readily oxidized, sometimes leading to polymeric products. thieme-connect.de However, under controlled conditions, specific oxidized products can be isolated. For instance, the oxidation of some isoindoles can yield phthalimide (B116566) derivatives. thieme-connect.de The oxidation of tetrahydro-2H-isoindoles with N-bromosuccinimide (NBS) in the presence of air has been reported to produce tetrahydroisoindole-1,3-diones. nih.gov Given the presence of the alkyl groups, which are susceptible to oxidation, the reaction of this compound with strong oxidizing agents would need to be carefully controlled to achieve selective transformation of the isoindole core.

Reduction: The reduction of 2H-isoindoles typically affects the heterocyclic ring, leading to the formation of isoindolines (1,3-dihydro-2H-isoindoles). thieme-connect.de Catalytic hydrogenation using platinum, palladium, or nickel catalysts is a common method for this transformation. thieme-connect.de However, the regioselectivity of reduction can be influenced by substituents. Electron-withdrawing groups on the C1 and C3 positions can promote the reduction of the benzene ring instead. thieme-connect.de In the case of this compound, the electron-donating alkyl groups would favor the reduction of the five-membered heterocyclic ring. Palladium-catalyzed hydride reduction has been used to convert substituted isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov

The table below shows typical reduction outcomes for substituted isoindoles.

| Reagent/Catalyst | Substrate Type | Ring Reduced | Product Type | Reference |

| Pd/C, H2 | Alkyl isoindolines | Benzene ring | 4,5,6,7-Tetrahydro-2H-isoindoles | nih.gov |

| Pt, Pd, or Ni catalyst | General 2H-isoindoles | Heterocyclic ring | Isoindolines | thieme-connect.de |

| Pd catalyst, formate | Halogen-substituted isoindolines | Benzene ring (and dehalogenation) | 4,5,6,7-Tetrahydro-2H-isoindoles | nih.gov |

This table presents general reduction pathways for isoindole derivatives, as specific data for this compound is not available.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not prevalent in the literature, the general reactivity of the isoindole scaffold suggests its potential participation in such reactions. For cross-coupling to occur, a suitable handle, such as a halogen or a triflate group, would typically need to be installed on the isoindole ring system.

Aryl halides and triflates are common substrates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. It is conceivable that a halogenated derivative of this compound could undergo these transformations. For instance, a bromo-substituted this compound could be coupled with a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira) in the presence of a palladium catalyst.

Recent research has also demonstrated palladium-catalyzed Heck-type dearomative [4+2] annulation of N-(2-bromo)aryl isoindoles with internal alkynes, leading to polycyclic pyrrolidine (B122466) derivatives. ua.es This highlights the potential for developing novel cross-coupling strategies that utilize the inherent reactivity of the isoindole system.

Derivatization and Structural Modification Strategies for 1 Ethyl 2 Methyl 2h Isoindole

Functionalization at the Ethyl and Methyl Substituents

The ethyl group at the C1 position and the methyl group at the N2 position of 1-ethyl-2-methyl-2H-isoindole present key sites for targeted chemical modification. The C-H bonds of these alkyl groups, particularly those adjacent to the heteroaromatic system (the methylene (B1212753) of the ethyl group and the methyl group), are activated and can be targeted for functionalization.

Strategies for modifying N-alkyl groups in related heterocyclic systems often involve site-selective C(sp³)–H functionalization. nih.gov For the N-methyl group, reactions such as oxidation, halogenation, or metal-catalyzed amination could be envisioned. For instance, radical-based approaches could achieve selective functionalization. Site-selective hydrogen atom transfer by a nitrogen-centered radical could lead to an intermediate that can be trapped by various reagents, enabling the introduction of new functional groups. nih.gov

Functionalizing the C1-ethyl group presents a similar opportunity. The methylene (CH₂) and terminal methyl (CH₃) protons of the ethyl group have different reactivities, potentially allowing for selective modifications. Controlled oxidation could convert the ethyl group into a vinyl, acetyl, or hydroxyethyl (B10761427) group, each offering a new handle for further chemical elaboration.

Table 1: Potential Functionalization Reactions at Alkyl Substituents

| Starting Material | Reagents/Conditions | Potential Product | Functionalization Type |

| This compound | Mild Oxidizing Agent (e.g., SeO₂) | 1-(1-hydroxyethyl)-2-methyl-2H-isoindole | Hydroxylation |

| This compound | Radical Initiator, Halogen Source (e.g., NBS) | 1-ethyl-2-(bromomethyl)-2H-isoindole | Halogenation |

| This compound | Metal Catalyst, Oxidant | 1-acetyl-2-methyl-2H-isoindole | Oxidation |

Introduction of Additional Substituents on the Benzenoid and Pyrrole (B145914) Rings

Beyond modifying the existing substituents, the core 2H-isoindole structure can be further elaborated by introducing new functional groups onto both the benzenoid (six-membered) and pyrrole (five-membered) rings. Modern cross-coupling and C-H activation methodologies provide powerful tools for this purpose. ua.esthieme-connect.com

One effective strategy involves the iridium-catalyzed C-H borylation of the isoindole ring system. ua.es This reaction typically proceeds with high regioselectivity, targeting the C-H bonds of the pyrrole ring, most notably the C3 position. The resulting borylated isoindoles are versatile intermediates that can undergo subsequent Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to introduce a wide range of substituents. ua.es

Direct C-H arylation offers a more atom-economical approach. Transition metal catalysts, such as palladium or rhodium, can facilitate the direct coupling of C-H bonds on the benzenoid ring with aryl halides or other coupling partners. ua.esthieme-connect.com For instance, a dehydrogenative C-H arylation process starting from the corresponding isoindoline (B1297411) (the reduced form of isoindole) can yield aryl-substituted isoindoles. ua.es

Table 2: Introduction of Substituents on the Isoindole Core

| Reaction Type | Reagents & Catalyst | Position of Functionalization | Product Example |

| C-H Borylation / Suzuki Coupling | 1. [Ir(cod)OMe]₂, dtbpy, HBpin2. Aryl-Br, Pd-catalyst, Base | C3 (Pyrrole ring) | 1-ethyl-3-aryl-2-methyl-2H-isoindole |

| Dehydrogenative C-H Arylation | Pd(OAc)₂, Ligand, Aryl-Cl | Benzenoid ring (e.g., C4/C7) | 4-Aryl-1-ethyl-2-methyl-2H-isoindole |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆, Acrylate | C7 (Benzenoid ring) | 7-Alkenyl-1-ethyl-2-methyl-2H-isoindole |

Synthesis of Fused Polycyclic Systems Incorporating the 2H-Isoindole Moiety

The inherent o-quinoidal structure of the 2H-isoindole nucleus makes it an excellent diene component in cycloaddition reactions, particularly the Diels-Alder reaction. ua.es This reactivity provides a robust pathway for constructing complex, fused polycyclic systems from the relatively simple isoindole framework.

This compound can be reacted in situ with a variety of dienophiles. For example, reaction with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimide (B117702) derivatives such as N-methylmaleimide (NMM) leads to the formation of stable cycloadducts. ua.es These adducts contain a 7-azanorbornadiene-type core, which can sometimes undergo further rearrangement or aromatization depending on the reaction conditions and substituents.

More advanced methods include transition metal-catalyzed annulations. A palladium-catalyzed Heck-type dearomative [4+2] annulation between a 2H-isoindole derivative and an internal alkyne can produce diverse polycyclic pyrrolidine (B122466) scaffolds in good yields. researchgate.net This transformation effectively converts the planar aromatic isoindole into a three-dimensional fused structure.

Table 3: Cycloaddition and Annulation Reactions for Polycyclic Synthesis

| Reaction Type | Reagents / Catalyst | Dienophile / Coupling Partner | Resulting System |

| Diels-Alder Reaction | Heat or Lewis Acid | N-Methylmaleimide (NMM) | Fused Azanorbornene |

| Diels-Alder Reaction | Heat | Dimethyl Acetylenedicarboxylate (DMAD) | Fused Azanorbornadiene |

| Dearomative [4+2] Annulation | Pd-Catalyst, Ligand | Internal Alkyne | Fused Polycyclic Pyrrolidine |

Generation of Isoindole N-Oxides and Their Transformations

Oxidation of the pyrrolic nitrogen atom in this compound generates the corresponding isoindole N-oxide, a class of cyclic nitrones. chim.it These N-oxides are valuable synthetic intermediates with their own unique reactivity, distinct from the parent isoindole.

The synthesis of isoindole N-oxides can be achieved through several methods. A common approach is the oxidation of the corresponding isoindoline with reagents like hydrogen peroxide in the presence of a tungsten catalyst (H₂O₂/Na₂WO₄), followed by aromatization. chim.it More recently, palladium-catalyzed C–H functionalization of aldonitrones has been developed as a direct route to construct the isoindole N-oxide ring. researchgate.netacs.orgnih.gov

Once formed, the isoindole N-oxide of this compound can undergo various transformations. As a 1,3-dipole, it can participate in cycloaddition reactions with dipolarophiles (e.g., alkenes, alkynes) to create complex, bridged heterocyclic frameworks. chim.it Furthermore, the nitrone moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating further functionalization of the isoindole skeleton. chim.it The N-oxide can also be reduced back to the parent isoindole or transformed into other derivatives like spirocyclic isoindolines. researchgate.net

Table 4: Synthesis and Reactivity of Isoindole N-Oxides

| Process | Reagents / Conditions | Intermediate / Product | Transformation Type |

| Synthesis | H₂O₂ / Na₂WO₄ (from isoindoline) | This compound N-oxide | Oxidation |

| 1,3-Dipolar Cycloaddition | Alkene (e.g., styrene) | Fused isoxazolidine (B1194047) ring system | Cycloaddition |

| Reduction | Reducing agent (e.g., PCl₃) | This compound | Deoxygenation |

Theoretical and Computational Investigations of 1 Ethyl 2 Methyl 2h Isoindole

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on isoindole derivatives typically employ hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize molecular geometry and calculate electronic properties. mdpi.commdpi.comtandfonline.com For 1-ethyl-2-methyl-2H-isoindole, a DFT calculation would begin by finding the most stable arrangement of atoms (the optimized geometry).

From this optimized structure, key electronic descriptors can be obtained. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be distributed across the π-system of the isoindole ring, while the LUMO would also be a π-type orbital. The electron-donating nature of the ethyl and methyl groups would be predicted to raise the energy of the HOMO compared to the unsubstituted 2H-isoindole, potentially making the molecule more susceptible to electrophilic attack.

| Property | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment | 1.5 D | Measures molecular polarity, influencing solubility and intermolecular forces. |

Beyond DFT, other methods offer a different balance of accuracy and speed.

Ab Initio Methods: These "from the beginning" methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based solely on the principles of quantum mechanics without empirical parameters. dergipark.org.tr They are highly accurate but computationally intensive, typically reserved for smaller molecules or for benchmarking results from less expensive methods. An MP2 calculation on this compound would provide a very accurate geometry and energy, serving as a reference point for DFT results. frontiersin.org

Semi-Empirical Methods: Methods like AM1 and PM3 are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. ufrgs.brscispace.com While less accurate, they are useful for rapid screening of large numbers of molecules or for studying very large systems. acs.org A semi-empirical calculation could be used for an initial conformational analysis of the ethyl group in this compound before refining the results with a more rigorous method.

Aromaticity Indices and Stability Analysis

The parent 2H-isoindole is an aromatic 10-π electron system. Computational methods can quantify this aromaticity using various indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values (e.g., -5 to -15 ppm) are characteristic of aromatic rings due to induced diatropic ring currents. researchgate.netmdpi.com

| Compound | HOMA (Typical Value) | NICS(1)zz (Typical Value, ppm) | Aromatic Character |

|---|---|---|---|

| Benzene (B151609) | 1.00 | -30 to -35 | Strongly Aromatic |

| Pyrrole (B145914) | 0.76 - 0.90 | -20 to -25 | Aromatic |

| 2H-Isoindole | ~0.85 (Pyrrole Ring), ~0.95 (Benzene Ring) | ~ -22 (Pyrrole Ring), ~ -10 (Benzene Ring) | Aromatic |

Computational Modeling of Reaction Mechanisms and Transition Statesmdpi.com

Isoindoles are known to act as dienes in Diels-Alder reactions. Computational modeling can elucidate the mechanism of such reactions by mapping the potential energy surface that connects reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (ΔG‡), which determines the reaction rate. mdpi.com

For a hypothetical Diels-Alder reaction of this compound with a dienophile like maleimide (B117702), computational modeling could:

Predict the preferred stereochemical outcome (endo vs. exo selectivity).

Calculate the activation energy to estimate the reaction feasibility.

Analyze the geometry of the transition state to understand the key orbital interactions driving the reaction. mdpi.comnih.gov

The presence of the 1-ethyl group would introduce steric hindrance, which could influence the facial selectivity of the dienophile's approach and potentially alter the activation energy compared to unsubstituted isoindole.

Conformational Analysis and Stereoelectronic Effects

The ethyl group at the C1 position is not rigid and can rotate around the C-C single bond. Conformational analysis is the study of the different spatial arrangements (conformers) resulting from this rotation and their relative energies. nih.govfrontiersin.org Computational methods can systematically rotate the bond and calculate the energy at each step, generating a potential energy profile to identify the most stable (lowest energy) conformers. For the 1-ethyl group, staggered conformations are expected to be energy minima, while eclipsed conformations will be energy maxima.

Prediction of Molecular Properties for Design and Synthesisresearch.google

A primary goal of computational investigation is to predict molecular properties that can guide the design and synthesis of new compounds. nih.gov For this compound, theoretical calculations can provide a wealth of predictive data:

Spectroscopic Data: Theoretical IR and NMR spectra can be calculated. mdpi.com Predicted vibrational frequencies (IR) and chemical shifts (NMR) can be compared with experimental data to confirm the structure of a synthesized compound. tandfonline.com

Reactivity Maps: Molecular Electrostatic Potential (MEP) maps can be generated. These maps color-code the electron density on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical attack. researchgate.net

Physicochemical Properties: Properties like lipophilicity (LogP) and polar surface area (TPSA), which are crucial for applications in materials science and medicinal chemistry, can be estimated using computational models.

By providing these insights before a single test tube is used, computational studies serve as an invaluable tool in modern chemical research, enabling more targeted and efficient synthetic efforts.

Applications of 1 Ethyl 2 Methyl 2h Isoindole in Chemical Synthesis and Materials Science Non Clinical

Role as a Synthetic Building Block for Complex Molecules

Substituted 2H-isoindoles like 1-ethyl-2-methyl-2H-isoindole are versatile building blocks in organic synthesis. Their inherent reactivity, stemming from the ortho-quinoid structure, allows them to participate in various chemical transformations to create more complex molecular architectures. researchgate.netua.es They are frequently used as intermediates that can be isolated or generated in situ and trapped with other reagents to form elaborate products. ua.es

The 2H-isoindole core is a valuable precursor for the synthesis of diverse heterocyclic systems, particularly high-order nitrogen-containing polycycles. researchgate.net The development of synthetic methods for 2H-isoindole derivatives is driven by their utility in creating these complex structures. researchgate.net

One notable strategy involves cascade reactions to form the isoindole ring, which can then be further derivatized. For instance, 1,3-disubstituted N-aryl-2H-isoindoles have been synthesized through a cascade reaction of divinyl ethers with substituted anilines. researchgate.net The resulting 2H-isoindoles serve as platforms for constructing more complex polycyclic systems, including less accessible benzo[a]ullazines. researchgate.net The reactivity of the isoindole nucleus, particularly its function as a latent diene, is often harnessed in intermolecular Diels-Alder reactions to build fused ring systems. ua.es

The unique electronic structure of 2H-isoindoles dictates their role as reagents in various organic transformations. Due to their o-quinoid nature, they are often unstable and highly reactive, frequently participating as dienes in cycloaddition reactions. ua.es A significant application is the intermolecular Diels-Alder (DA) reaction, where the isoindole is trapped by a dienophile to yield a stable adduct. ua.es

Recent developments have expanded the repertoire of transformations involving 2H-isoindoles. For example, a palladium-catalyzed intermolecular Heck-type dearomative [4+2] annulation of 2H-isoindole derivatives with internal alkynes has been developed to produce diverse polycyclic pyrrolidine (B122466) scaffolds. researchgate.net This highlights the utility of the 2H-isoindole system in reactions that proceed beyond simple cycloaddition, enabling the construction of complex, multi-ring structures in an atom-economical fashion. researchgate.net

| Transformation Type | Description | Potential Product Scaffolds |

| Diels-Alder Reaction | The 2H-isoindole acts as a diene, reacting with a dienophile. ua.es | Fused bicyclic adducts, precursors to polycyclic systems. |

| Cascade Reactions | Multi-step one-pot reactions forming the isoindole ring followed by further transformation. researchgate.net | Nitrogen-containing polycycles, benzo[a]ullazines. researchgate.net |

| Heck-Type Annulation | Palladium-catalyzed reaction with internal alkynes. researchgate.net | Polycyclic pyrrolidine derivatives. researchgate.net |

Contributions to Advanced Materials

Isoindole derivatives are increasingly important in materials science due to their unique electronic and photophysical properties. ua.es The ability to tune these properties through substitution on the isoindole ring makes compounds like this compound potential candidates for creating functional materials. researchgate.net

The 2H-isoindole core is a component of many fluorescent dyes and chromophores, which are foundational to various optoelectronic applications. researchgate.netnih.gov These materials are utilized in organic light-emitting diodes (OLEDs) and as sensitizing dyes. nih.gov The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by altering the substituents on the isoindole scaffold. researchgate.netnih.gov For example, introducing electron-donating or electron-withdrawing groups can shift absorption and emission maxima. nih.gov

Research has demonstrated the synthesis of various isoindole-based fluorophores. One-pot multicomponent reactions have been employed to create functional π-systems that absorb and emit light across the visible spectrum. nih.gov Some isoindole derivatives exhibit strong fluorescence with large Stokes shifts, a desirable characteristic for many imaging and sensing applications. nih.gov Furthermore, certain 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones show aggregation-induced emission (AIE), where fluorescence quantum yield increases significantly in the solid state compared to in solution. nih.gov

| Isoindole Derivative Class | Absorption Maxima (λmax,abs) | Emission Maxima (λmax,em) | Key Features |

| 3-Substituted Isoindolinones | ~447 nm | ~542 nm | Significant fluorescence with large Stokes shifts. nih.gov |

| Spiro Indoles | N/A | 458–493 nm (in DMSO) | High quantum yields; fluorescence quenching in the presence of certain metal ions. nih.gov |

| 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones | 259–274 nm & 359–379 nm | 408.5–512.5 nm | Display aggregation-induced emission (AIE). nih.govbeilstein-journals.org |

| 1-Thio-2H-isoindoles | N/A | N/A | Stabilized, fluorescent structures from three-component assembly. researchgate.net |

The structural rigidity and potential for intermolecular interactions make isoindole-related compounds suitable for applications in polymer and supramolecular chemistry. researchgate.netjmchemsci.com While direct polymerization of this compound is not widely documented, related structures like isoindoline-1,3-diones (phthalimides) are used in polymer synthesis. researchgate.netmdpi.com For example, 2-(4-(Iodomethyl)benzyl)isoindoline-1,3-dione has been used as a protected amine-functionalized initiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. researchgate.net

In supramolecular chemistry, which involves assemblies of molecules held by non-covalent bonds, the planar, aromatic nature of the isoindole core can facilitate π-π stacking interactions. unibo.it These interactions are crucial for the self-assembly of molecules into ordered structures like vesicles or layered polymers. unibe.ch The design of molecules that can self-assemble is a key area of research for creating new materials with applications in light-harvesting and organic electronics. unibe.ch

Future Research Directions and Unresolved Challenges in 1 Ethyl 2 Methyl 2h Isoindole Chemistry

Development of Highly Selective and Efficient Synthetic Methods

The synthesis of 2H-isoindoles remains a primary area of focus due to their inherent instability. ua.es The o-quinoid structure of the 2H-isoindole core makes these compounds highly reactive and prone to dimerization or reaction with other species. ua.es Future research must prioritize the development of synthetic methods that are not only high-yielding but also highly selective, allowing for the introduction of a wide array of substituents at various positions of the isoindole ring.

Key challenges and future directions include:

Transition Metal Catalysis: While methods involving transition metals like palladium and gold have been developed for isoindole synthesis, there is a need for more versatile and cost-effective catalysts. ua.es Future work should explore the use of earth-abundant metals and the development of catalytic systems that can tolerate a broader range of functional groups.

Ring-Closure Reactions: Many existing syntheses rely on ring-closure reactions. ua.es A significant challenge is to devise new cyclization strategies that proceed under mild conditions to prevent the decomposition of the sensitive isoindole product. ua.es

Aromatization of Isoindolines: The aromatization of isoindoline (B1297411) precursors is a common route to 2H-isoindoles. ua.es However, this often requires harsh conditions. The development of milder and more efficient oxidation methods, potentially using visible-light photoredox catalysis, is a promising avenue. ua.es

Cascade Reactions: Designing cascade reactions that allow for the rapid construction of complex isoindole-containing molecules from simple starting materials is a highly desirable goal. researchgate.netresearchgate.net This approach improves atom economy and reduces the number of synthetic steps.

| Synthetic Strategy | Key Advantages | Unresolved Challenges | Future Research Focus |

| Transition Metal-Catalyzed Cyclizations | High efficiency for certain substrates. | Limited substrate scope, cost of precious metals. | Development of catalysts based on earth-abundant metals. |

| Aromatization of Isoindolines | Readily available precursors. | Often requires harsh oxidizing agents. | Milder, selective, and catalytic aromatization methods. |

| Ring Rearrangement Strategies | Access to unique substitution patterns. | Mechanistic complexity, potential for side reactions. | Elucidation of reaction mechanisms and expansion of scope. researchgate.netresearchgate.net |

| In Situ Trapping | Overcomes instability of the isoindole core. | Limits the isolation of the free isoindole. | Development of reversible trapping methods. ua.es |

Exploration of Novel Reactivity Patterns and Applications

The unique electronic structure of 2H-isoindoles makes them intriguing substrates for exploring novel reactivity. Their ability to act as dienes in Diels-Alder reactions is well-documented, but their full potential in other transformations remains largely untapped. ua.esnih.gov

Future research should focus on:

Asymmetric Catalysis: Developing enantioselective reactions using chiral isoindole-based ligands or catalysts could open up new avenues for the synthesis of complex, biologically active molecules.

C-H Functionalization: Direct C-H functionalization of the isoindole core would provide a powerful tool for late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. ua.es

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable new types of reactions that are not accessible through traditional thermal methods, taking advantage of the photochemical properties of isoindoles. ua.es

The inherent reactivity of isoindoles also makes them attractive for various applications. While isoindole derivatives have been investigated for their potential in medicinal chemistry, including as antiviral and anticancer agents, a deeper understanding of their structure-activity relationships is needed. jmchemsci.com

Advanced Computational Tools for Predictive Chemistry

Computational chemistry offers a powerful means to understand and predict the properties and reactivity of 2H-isoindoles. Given the instability of many isoindole derivatives, computational modeling can provide insights that are difficult to obtain experimentally. vulcanchem.com

Future research in this area should include:

Tautomeric Equilibria: Developing more accurate computational models to predict the position of the tautomeric equilibrium between the 1H- and 2H-isoindole forms for different substitution patterns and in various solvents. Density functional theory (DFT) calculations have already shown promise in this area.

Reactivity and Reaction Mechanisms: Using computational methods to elucidate the mechanisms of known reactions and to predict new modes of reactivity. acs.org This can guide the design of new synthetic methods and catalysts.

Spectroscopic Properties: Predicting the spectroscopic properties (e.g., NMR, UV-Vis, fluorescence) of new isoindole derivatives can aid in their characterization and in the design of new functional materials.

| Computational Method | Application in Isoindole Chemistry | Future Directions |

| Density Functional Theory (DFT) | Predicting tautomeric equilibria, reaction energetics, and electronic structure. acs.org | Development of more accurate functionals for describing non-covalent interactions and excited states. |

| Molecular Dynamics (MD) | Simulating the behavior of isoindoles in solution and in biological systems. | Longer timescale simulations to study complex dynamic processes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving isoindole-based substrates or inhibitors. | Improving the interface between the QM and MM regions for greater accuracy. |

Integration of 1-ethyl-2-methyl-2H-Isoindole into Next-Generation Functional Materials

The unique photophysical and electronic properties of the isoindole scaffold make it a promising building block for a variety of functional materials. ua.es The development of stable, highly-substituted isoindole derivatives is key to realizing this potential.

Future research directions include:

Organic Electronics: Exploring the use of isoindole-based polymers and small molecules in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their tunable electronic properties and potential for high charge carrier mobility are advantageous in this context. researchgate.net

Fluorescent Probes and Dyes: The inherent fluorescence of some isoindole derivatives can be harnessed to develop novel fluorescent probes for bioimaging and sensing applications. beilstein-journals.org The synthesis of isoindoles with tailored absorption and emission properties is a key challenge.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): Incorporating isoindole units into the structure of POFs and COFs could lead to materials with interesting gas sorption, separation, and catalytic properties.

The specific compound, this compound, once synthesized, could be a valuable candidate for these applications. The ethyl and methyl substituents would influence its solubility, stability, and solid-state packing, all of which are critical factors in the performance of functional materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-ethyl-2-methyl-2H-isoindole with high purity?

Methodological Answer:

A common approach involves alkylation of indole derivatives. For example, reacting 2-methylindole with ethyl halides under basic conditions (e.g., NaH in DMF) at 60–80°C for 6–12 hours. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥96%) . Monitor reaction progress by TLC and characterize intermediates via H/C NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, methyl group at δ 2.3–2.5 ppm) and mass spectrometry (MW 159.23) .

Advanced: How do hydrogen bonding patterns in isoindole derivatives influence their supramolecular assembly in crystal structures?

Methodological Answer:

Hydrogen bonding motifs (e.g., N–H···O or C–H···π interactions) dictate packing efficiency and crystal symmetry. Use graph set analysis (as per Etter’s formalism) to classify motifs like R(8) rings or C(6) chains. For isoindoles, the ethyl and methyl substituents may sterically hinder hydrogen bonding, reducing directional interactions. Validate via single-crystal XRD and compare with computational models (e.g., Hirshfeld surface analysis) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Identify substituents via H NMR (e.g., ethyl group splitting patterns) and C NMR (quaternary carbons near 120–140 ppm).

- Mass Spectrometry : Confirm molecular ion peak at m/z 159.23 (M) and fragmentation patterns.

- Chromatography : Assess purity via HPLC (C18 column, methanol/water mobile phase) or GC-MS.

- Elemental Analysis : Verify C (83.0%), H (8.2%), N (8.8%) composition .

Advanced: How can density functional theory (DFT) optimize the molecular geometry of this compound?

Methodological Answer:

Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate bond lengths, angles, and electronic properties. Compare computed IR spectra with experimental data to validate accuracy. For correlation energy corrections, apply the Colle-Salvetti formula to account for electron density gradients and local kinetic energy . Validate computational models against XRD-derived geometries .

Advanced: How should researchers resolve discrepancies between experimental and computational data for isoindole derivatives?

Methodological Answer:

- Identify Source : Compare computational approximations (e.g., basis set limitations) with experimental conditions (e.g., solvent effects).

- Statistical Validation : Apply error analysis (e.g., root-mean-square deviation for bond lengths).

- Iterative Refinement : Adjust DFT parameters (e.g., solvent models) or re-examine experimental purity (e.g., via DSC for thermal stability) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact.

- Ventilation : Conduct reactions in a fume hood.

- Waste Management : Collect organic waste separately and dispose via licensed hazardous waste services.

- First Aid : For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air .

Advanced: How does steric hindrance from ethyl/methyl groups affect the reactivity of isoindole derivatives in electrophilic substitution?

Methodological Answer:

The methyl group at position 2 directs electrophiles to the less hindered position 5 or 7. Quantify reactivity via kinetic studies (e.g., nitration rates with HNO/HSO) and compare with computational Fukui indices. Steric effects reduce regioselectivity; confirm via H NMR monitoring of substituent distribution .

Basic: How should researchers present thermal stability data for isoindole derivatives in publications?

Methodological Answer:

- TGA/DSC : Report decomposition onset temperature (e.g., 266–267°C for this compound) and enthalpy changes.

- Data Tables : Include raw TGA weight loss (%) vs. temperature and DSC endo/exothermic peaks.

- Statistical Analysis : Calculate mean ± SD from triplicate runs and compare with analogs (e.g., unsubstituted indole) .

Advanced: What strategies improve the yield of isoindole derivatives in multi-step syntheses?

Methodological Answer:

- Optimize Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethyl group incorporation.

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during functionalization.

- Workup Efficiency : Extract with dichloromethane (3 × 20 mL) and dry over MgSO to minimize losses .

Advanced: How can researchers validate the electronic effects of substituents on isoindole’s aromaticity?

Methodological Answer:

- NICS (Nucleus-Independent Chemical Shift) : Compute aromaticity indices at ring centers (e.g., NICS(1) values).

- UV-Vis : Compare absorption maxima (λ) with parent indole; bathochromic shifts indicate reduced aromaticity.

- XRD : Analyze bond alternation patterns (e.g., C–C bond lengths in the fused ring system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.